molecular formula C11H19NO2 B1414613 [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol CAS No. 1882648-20-5

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol

Cat. No. B1414613
M. Wt: 197.27 g/mol
InChI Key: OKBIUPQTOVZEFY-UHFFFAOYSA-N
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Description

“[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol” is a compound that is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallography : The synthesis of similar compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involved condensation reactions, characterized by spectroscopic techniques, and analyzed through X-ray crystallography, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom (Girish et al., 2008).
  • Characterization and Molecular Structure : Similar compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol, have been synthesized and characterized by spectroscopic techniques. Their molecular structure was confirmed by X-ray diffraction studies, displaying chair conformation and distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Catalysis

  • N-Alkylation of Amines with Primary Alcohols : Research on piperidine and its reaction with methanol under a hydrogen stream in the presence of halide clusters showed the possibility of N-methylation, achieving high selectivity. This indicates the potential of piperidine derivatives in catalytic reactions (Kamiguchi et al., 2007).
  • Oxidative Cyclization of Alkenols : Piperidine derivatives, such as cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, have been shown to catalyze oxidative cyclization of alkenols, demonstrating their utility in synthetic organic chemistry (Dönges et al., 2014).

Medicinal Chemistry and Antimicrobial Activity

  • Antitubercular Activity : A study on the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols, including compounds similar to [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol, highlighted their potential as antitubercular agents (Bisht et al., 2010).
  • Antiproliferative Activity : Research on diphenyl(piperidin-4-yl)methanol derivatives showed that certain compounds exhibited potent antiproliferative effects against various carcinoma cell lines, indicating their relevance in cancer research (Prasad et al., 2010).
  • Antimicrobial Activity : A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential of similar compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods, the discovery of new biological activities, and the design of new drugs containing the piperidine moiety are potential future directions .

properties

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-(1-methylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(4-5-11)10(14)12-6-2-9(8-13)3-7-12/h9,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBIUPQTOVZEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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